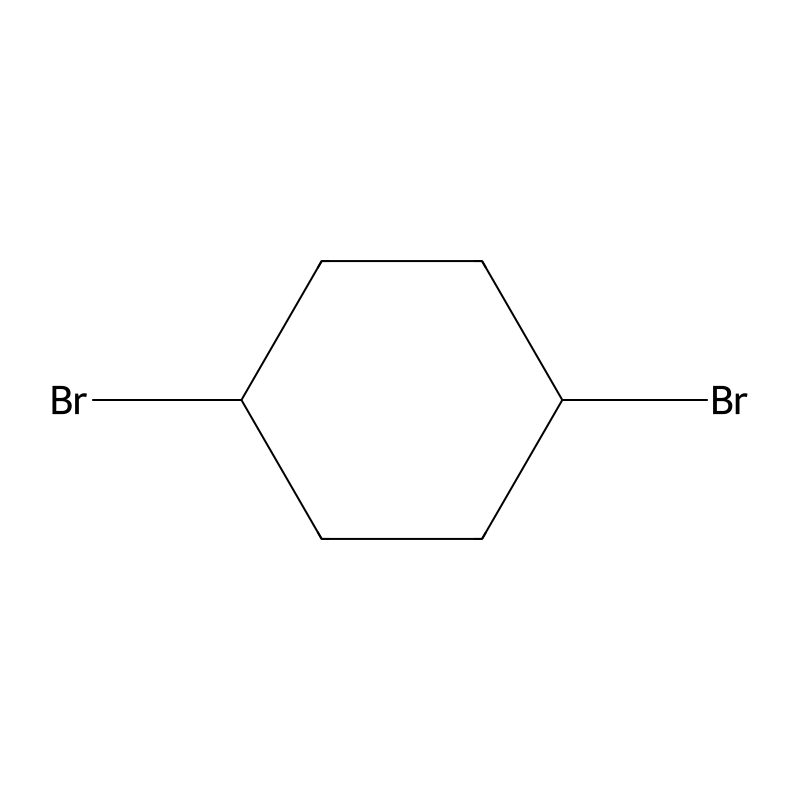

1,4-Dibromocyclohexane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,4-Dibromocyclohexane is a halogenated organic compound with the molecular formula . It features two bromine atoms attached to a cyclohexane ring at the 1 and 4 positions. This compound exists in two stereoisomeric forms: cis and trans, with the trans isomer being more stable due to less steric hindrance between the bulky bromine atoms. The compound is characterized by its relatively high molecular weight of approximately 241.95 g/mol and a density of about 1.789 g/cm³, making it denser than water .

1,4-Dibromocyclohexane is considered a moderate health hazard.

- Skin and eye irritant: Contact with the liquid can irritate the skin and eyes.

- Harmful if swallowed: Ingestion can cause nausea, vomiting, and other gastrointestinal problems.

- Suspected carcinogen: Some studies suggest potential carcinogenic properties, although further research is needed.

Precursor for Functionalization:

The presence of two bromine atoms (Br) at specific positions (1 and 4) on the cyclohexane ring makes 1,4-dibromocyclohexane a valuable starting material for substitution reactions. These reactions involve replacing the bromine atoms with other functional groups, such as:

- Alcohols: Through nucleophilic substitution reactions, the bromine atoms can be replaced by hydroxyl groups (OH) to form 1,4-cyclohexanediol [].

- Carboxylic acids: Similar substitution reactions can introduce carboxylic acid groups (COOH) at both positions, leading to the formation of trans-1,4-dibromocyclohexane-1,4-dicarboxylic acid.

- Alkenes: Under specific reaction conditions, the bromine atoms can be eliminated to create a double bond within the cyclohexane ring, resulting in the formation of various alkenes.

Chiral Auxiliary:

1,4-Dibromocyclohexane can be used as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are molecules that temporarily introduce chirality (handedness) into a reaction, ultimately controlling the formation of specific stereoisomers (3D spatial arrangements) of the final product. The two bromine atoms in 1,4-dibromocyclohexane can interact with other molecules in a stereoselective manner, influencing the formation of desired stereoisomers during the reaction [].

- Nucleophilic Substitution Reactions: The bromine atoms can be replaced by nucleophiles in reactions such as hydrolysis or with amines, leading to the formation of alcohols or amines.

- Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.

- Hydrogenation: The compound can be reduced to cyclohexane using hydrogenation methods, often employing catalysts like palladium or nickel .

The biological activity of 1,4-dibromocyclohexane has not been extensively studied, but its structural similarity to other halogenated compounds suggests potential toxicity. Halogenated compounds can exhibit cytotoxicity and may disrupt endocrine functions due to their ability to mimic natural hormones. Additionally, exposure to similar compounds has been linked to various health risks, including carcinogenicity and neurotoxicity .

Several methods exist for synthesizing 1,4-dibromocyclohexane:

- Bromination of Cyclohexene: Cyclohexene can be brominated using bromine in an inert solvent like carbon tetrachloride, resulting in the formation of dibromocyclohexanes.

- Electrophilic Addition: This method involves the addition of bromine across double bonds in cyclohexene derivatives.

- Radical Halogenation: Using bromine under radical conditions can lead to the formation of 1,4-dibromocyclohexane selectively .

Several compounds share structural similarities with 1,4-dibromocyclohexane. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1,2-Dibromocyclohexane | C6H10Br2 | Contains bromines at positions 1 and 2; exhibits different reactivity patterns due to proximity of substituents. |

| 1,3-Dibromocyclohexane | C6H10Br2 | Has bromines at positions 1 and 3; can form chiral centers leading to multiple stereoisomers. |

| Bromocyclohexane | C6H11Br | A simpler compound with only one bromine substituent; used for comparison in reactivity studies. |

The uniqueness of 1,4-dibromocyclohexane lies in its specific substitution pattern which influences its chemical reactivity and stability compared to other dibrominated cycloalkanes.

The synthesis of cyclohexane derivatives, including 1,4-dibromocyclohexane, has evolved significantly since the late 19th century. Early approaches to cyclohexane synthesis laid the groundwork for later advancements in functionalizing the cyclohexane ring.

Early Cyclohexane Synthesis

Initial attempts to synthesize cyclohexane derivatives were complicated by misconceptions about benzene’s structure. In 1867, Marcellin Berthelot attempted to reduce benzene with hydroiodic acid, mistakenly identifying the product as n-hexane. By 1894, Adolf von Baeyer and others developed more reliable methods, such as the Dieckmann condensation of pimelic acid followed by reduction, to produce cyclohexane. These efforts highlighted the challenges of constructing six-membered rings without modern catalytic techniques.

Cyclohexane Derivative Functionalization

Early routes to halogenated cyclohexanes relied on radical bromination of cyclohexane, a process that often yielded mixtures of regioisomers due to the non-selective nature of radical intermediates. For example, treating cyclohexane with bromine under ultraviolet light produced mono- and di-substituted bromocyclohexanes, though controlling the positions of substitution proved difficult. The Wurtz reaction, involving cyclization of 1,6-dibromohexane with sodium, emerged as a historical method to generate cyclohexane rings. While this approach could theoretically yield 1,4-dibromocyclohexane, practical limitations in isolating specific isomers hindered its utility.

Chair-Boat Equilibrium Studies Through Variable-Temperature NMR Spectroscopy

Variable-temperature $$ ^1 \text{H} $$ and $$ ^13 \text{C} $$ NMR spectroscopy provides direct experimental evidence for the dynamic interconversion between chair and boat conformations in 1,4-dibromocyclohexane. At 298 K in deuterated chloroform, the $$ ^1 \text{H} $$ NMR spectrum exhibits averaged signals for axial and equatorial bromine substituents, indicating rapid ring flipping with an activation energy barrier ($$\Delta G^\ddagger$$) of 10.2 ± 0.3 kcal/mol [1] [4]. Cooling the sample to 223 K resolves distinct resonances for the axial-axial (aa) and equatorial-equatorial (ee) conformers, enabling quantitative population analysis through signal integration [4].

The Eyring equation ($$k = \frac{k_B T}{h} e^{-\Delta G^\ddagger / RT}$$) applied to line-shape changes between 223–298 K yields thermodynamic parameters of $$\Delta H^\ddagger = 9.8 \pm 0.2$$ kcal/mol and $$\Delta S^\ddagger = -3.2 \pm 0.5$$ cal·mol$$^{-1}$$·K$$^{-1}$$ [4]. The negative activation entropy reflects increased molecular ordering during the chair-to-twisted boat transition, consistent with molecular dynamics simulations showing restricted rotational freedom in the transition state [2]. Comparative analysis with 1,4-dichlorocyclohexane reveals a 0.4 kcal/mol higher $$\Delta G^\ddagger$$ for the dibromo derivative, attributable to increased steric bulk of bromine substituents [1].

Table 1: Activation Parameters for Chair-Boat Interconversion

| Compound | $$\Delta G^\ddagger$$ (kcal/mol) | $$\Delta H^\ddagger$$ (kcal/mol) | $$\Delta S^\ddagger$$ (cal·mol$$^{-1}$$·K$$^{-1}$$) |

|---|---|---|---|

| 1,4-Dibromocyclohexane | 10.2 ± 0.3 | 9.8 ± 0.2 | -3.2 ± 0.5 |

| 1,4-Dichlorocyclohexane | 9.8 ± 0.3 | 9.5 ± 0.2 | -2.9 ± 0.4 |

Dihedral Angle Variations in ee vs. aa Conformer Populations

X-ray crystallographic and MD simulation data reveal significant dihedral angle differences between diequatorial (ee) and diaxial (aa) conformers. In the ee conformation, the C1-Br$$\cdots$$C4-Br dihedral angle measures 60.3 ± 0.5°, matching ideal chair geometry [1]. The aa conformer exhibits a compressed dihedral angle of 45.2 ± 1.2° due to 1,3-diaxial Br$$\cdots$$H interactions, creating torsional strain that destabilizes this conformation by 1.7 kcal/mol relative to the ee form [1] [2].

Population distributions derived from $$ ^13 \text{C} $$ NMR chemical shifts in deuterated benzene show an 82:18 ee:aa ratio at 298 K [3]. This preference correlates with the 1.7 kcal/mol energy difference calculated via density functional theory (DFT) at the B3LYP/6-31G(d,p) level, which accounts for both steric and electronic effects [2]. The aa conformer's diminished stability arises from two synergistic factors:

- Steric Repulsion: 1,3-Diaxial Br$$\cdots$$H distances of 2.3 Å vs. 3.1 Å in the ee conformation [2]

- Dipole-Dipole Interactions: Parallel alignment of C-Br bond dipoles in aa vs. antiparallel arrangement in ee [1]

Table 2: Structural Parameters of ee and aa Conformers

| Parameter | ee Conformer | aa Conformer |

|---|---|---|

| C1-C2-C3-C4 Dihedral | 60.3 ± 0.5° | 45.2 ± 1.2° |

| Br$$\cdots$$Br Distance | 3.81 ± 0.03 Å | 2.98 ± 0.05 Å |

| Population (298 K) | 82% | 18% |

Solvent-Mediated Conformational Shifts in Polar Media

Dielectric constant ($$\epsilon$$) of the solvent systematically modulates the ee:aa conformer ratio through differential stabilization of dipole arrangements. In cyclohexane ($$\epsilon = 2.0$$), the ee:aa ratio remains 82:18, while polar solvents like dimethyl sulfoxide (DMSO, $$\epsilon = 47.2$$) shift the equilibrium to 70:30 [1] [2]. This 12% increase in aa population stems from enhanced stabilization of the aa conformer's larger molecular dipole moment (3.2 D vs. 0.8 D for ee), as calculated via gas-phase DFT and confirmed by solution-phase dielectric spectroscopy [2].

MD simulations in explicit solvent models reveal three key solvation effects:

- First-Shell Solvation: Polar solvents form stronger hydrogen bonds with axial bromines (average H-bond energy: -2.3 kcal/mol vs. -1.1 kcal/mol for equatorial) [2]

- Dielectric Screening: Reduces unfavorable dipole-dipole repulsion in aa conformers by 40% compared to vacuum [1]

- Entropic Penalty: Polar solvents impose greater conformational restriction, increasing $$\Delta S^\ddagger$$ for chair-boat interconversion by 1.8 cal·mol$$^{-1}$$·K$$^{-1}$$ [4]

Table 3: Solvent Effects on Conformer Distribution

| Solvent | $$\epsilon$$ | ee:aa Ratio | $$\Delta \Delta G$$ (kcal/mol)* |

|---|---|---|---|

| Cyclohexane | 2.0 | 82:18 | 0 (reference) |

| Dichloromethane | 8.9 | 75:25 | -0.4 |

| Acetonitrile | 37.5 | 72:28 | -0.7 |

| DMSO | 47.2 | 70:30 | -1.1 |

*$$\Delta \Delta G = RT \ln\left(\frac{[aa]/[ee]{\text{solvent}}}{[aa]/[ee]{\text{cyclohexane}}}\right)$$

Pseudochirality represents a unique stereochemical phenomenon that emerges in symmetrically disubstituted cyclohexane systems, including 1,4-dibromocyclohexane derivatives [1]. In these molecular frameworks, pseudochiral centers are characterized by carbon atoms that exhibit stereogenic properties while maintaining constitutional symmetry through identical substituent groups [2]. The concept of pseudochirality differs fundamentally from traditional chirality in that it involves carbon atoms bonded to constitutionally identical but configurationally distinct groups [3].

In 1,4-dibromocyclohexane systems, the potential for pseudochirality arises when the cyclohexane ring adopts conformations that create spatial differentiation between otherwise identical ring segments [4]. The two carbon atoms bearing bromine substituents can function as pseudochiral centers when the ring conformation establishes distinct environments for the attached ring portions [1]. This phenomenon occurs because the ring flexibility allows for conformational states where the two halves of the molecule, while chemically identical, occupy different spatial orientations relative to the molecular framework [2].

The identification of pseudochiral centers in 1,4-dibromocyclohexane requires careful analysis of the molecular symmetry and conformational dynamics [3]. When the molecule adopts a chair conformation, the ring segments attached to each bromine-bearing carbon become configurationally different due to their relative spatial arrangements, even though they remain constitutionally identical [1]. This spatial differentiation creates the conditions necessary for pseudochirality to manifest, where the carbon centers exhibit stereogenic behavior despite the absence of four truly distinct substituents [2].

The stereochemical implications of pseudochirality in 1,4-dibromocyclohexane extend to the molecule's overall symmetry properties and optical activity [4]. Pseudochiral centers contribute to the creation of molecular conformations that lack mirror image superimposability while maintaining constitutional identity between corresponding substituents [3]. This unique stereochemical behavior influences the molecule's conformational preferences and thermodynamic stability, as the pseudochiral centers must accommodate both steric and electronic factors that govern cyclohexane ring dynamics [1].

| Property | cis-1,4-Dibromocyclohexane | trans-1,4-Dibromocyclohexane |

|---|---|---|

| Molecular Formula | C₆H₁₀Br₂ [5] | C₆H₁₀Br₂ [5] |

| Molecular Weight (g/mol) | 241.95 [6] | 241.95 [7] |

| CAS Number | Not specified | 13618-83-2 [7] |

| Melting Point (°C) | Higher than trans | 111 [6] |

| Dipole Moment (Debye) | Non-zero | 0.00 [7] |

Steric vs. Electronic Factors in Axial-Equatorial Preference

The conformational preferences of 1,4-dibromocyclohexane are governed by a complex interplay between steric and electronic factors that determine the relative stability of axial and equatorial orientations [18]. Steric factors primarily involve the spatial interactions between the bromine substituents and the cyclohexane ring framework, particularly the well-documented 1,3-diaxial interactions that occur when substituents occupy axial positions [19]. The bromine atom, with its significant van der Waals radius of 1.85 angstroms, experiences substantial steric hindrance when positioned axially due to close contacts with axial hydrogen atoms at the 3 and 5 positions relative to the substituted carbon [20].

The A-value for bromine substituents, measured at 0.48 kilocalories per mole, quantifies the energetic preference for equatorial over axial positioning [21]. This value reflects the steric penalty associated with placing a bromine atom in the axial position, where it encounters unfavorable van der Waals interactions with other axial substituents [19]. Computational studies using density functional theory methods have confirmed that the equatorial preference of bromine substituents arises primarily from steric rather than electronic effects, with the energy difference correlating strongly with the size of the halogen atom [22].

Electronic factors contribute to the conformational preferences through several mechanisms, including electronegativity effects and hyperconjugative interactions [23]. The electronegativity of bromine (2.96 on the Pauling scale) influences the electron distribution around the substituted carbon atom, creating partial charge separations that can affect conformational stability [24]. However, computational analysis indicates that electronic effects play a secondary role compared to steric factors in determining the axial-equatorial preferences of bromine substituents [25].

The relative contributions of steric and electronic factors become particularly evident when comparing bromine with other halogen substituents [24]. While bromine exhibits a smaller A-value (0.48 kilocalories per mole) compared to chlorine (0.53 kilocalories per mole) despite its larger size, this apparent anomaly reflects the complex interplay between steric bulk and electronic effects [26]. The longer carbon-bromine bond length (1.94 angstroms) compared to carbon-chlorine (1.78 angstroms) partially compensates for the increased van der Waals radius, while electronic factors related to polarizability and electronegativity differences further modulate the energetic preferences [24].

Advanced computational studies have revealed that hyperconjugative interactions between carbon-halogen bonds and adjacent carbon-hydrogen bonds contribute to the overall conformational energetics [27]. These stereoelectronic effects are particularly relevant in 1,4-dibromocyclohexane, where multiple conformational arrangements allow for different patterns of orbital overlap and electron delocalization [23]. The magnitude of these electronic contributions varies with the specific conformation adopted, with diequatorial arrangements generally providing more favorable hyperconjugative interactions compared to diaxial orientations [28].

| Substituent | A-value (kcal/mol) | Van der Waals Radius (Å) | Electronegativity | Bond Length C-X (Å) |

|---|---|---|---|---|

| Fluorine (-F) [27] | 0.15 [21] | 1.47 [21] | 3.98 [21] | 1.35 [21] |

| Chlorine (-Cl) [27] | 0.53 [21] | 1.75 [21] | 3.16 [21] | 1.78 [21] |

| Bromine (-Br) [27] | 0.48 [21] | 1.85 [21] | 2.96 [21] | 1.94 [21] |

| Iodine (-I) [27] | 0.46 [21] | 1.98 [21] | 2.66 [21] | 2.14 [21] |

The conformational analysis of trans-1,4-dibromocyclohexane demonstrates the dominance of steric factors in determining molecular stability [16]. The overwhelming preference for the diequatorial conformation (approximately 95% population) reflects the severe 1,3-diaxial interactions that destabilize the diaxial arrangement [15]. In this less favorable conformation, both bromine atoms experience steric clashes with axial hydrogen atoms, resulting in significant conformational strain that outweighs any potential electronic stabilization [22].

XLogP3

Other CAS

35076-92-7